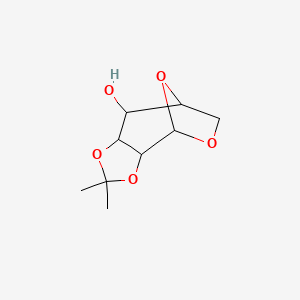![molecular formula C12H14N2O B12326583 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is an organic compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a dimethylamino group, a propynyl group, and a benzaldehyde oxime moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime typically involves the following steps:
Formation of the Propynyl Intermediate: The initial step involves the reaction of propargyl bromide with dimethylamine to form 3-(Dimethylamino)prop-1-yne.
Aldehyde Formation: The next step involves the reaction of 3-(Dimethylamino)prop-1-yne with benzaldehyde under specific conditions to form 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde.
Oxime Formation: Finally, the benzaldehyde derivative is reacted with hydroxylamine hydrochloride to form the oxime derivative, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The oxime group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde: Lacks the oxime group but shares the same propynyl and benzaldehyde moieties.
4-[3-(Dimethylamino)prop-1-ynyl]benzylamine: Contains an amine group instead of the oxime group.
4-[3-(Dimethylamino)prop-1-ynyl]benzonitrile: Contains a nitrile group instead of the oxime group.
Uniqueness
4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(NE)-N-[[4-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C12H14N2O/c1-14(2)9-3-4-11-5-7-12(8-6-11)10-13-15/h5-8,10,15H,9H2,1-2H3/b13-10+ |
InChI Key |
KCAYJJSGXZVSAB-JLHYYAGUSA-N |
Isomeric SMILES |
CN(C)CC#CC1=CC=C(C=C1)/C=N/O |
Canonical SMILES |
CN(C)CC#CC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


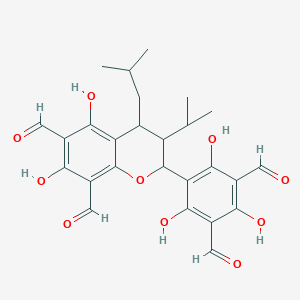
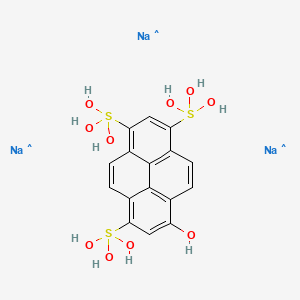
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
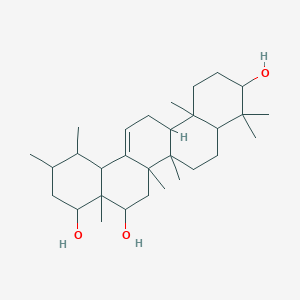
![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
![5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12326525.png)
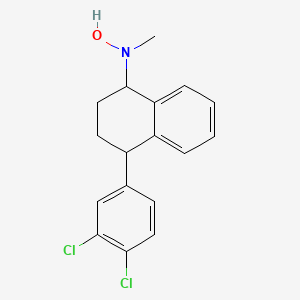
![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)

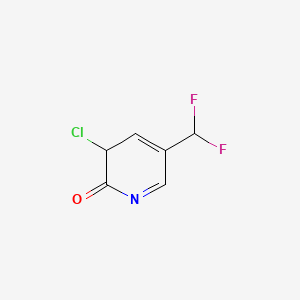
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)
